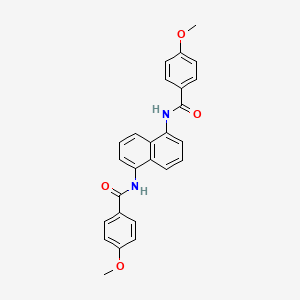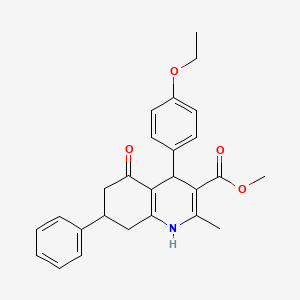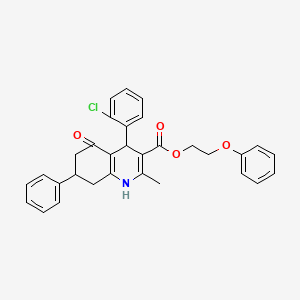![molecular formula C16H11NO5 B15040610 (3Z)-5-methyl-3-{[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B15040610.png)
(3Z)-5-methyl-3-{[5-(3-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2,3-dihydrofuran-2-one with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the furan ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar structure, used in the synthesis of pharmaceuticals and polymers.
Furan-2-carbaldehyde: A precursor in the synthesis of (3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups, used in various chemical and biological applications.
Uniqueness
(3Z)-5-METHYL-3-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is unique due to its combination of a furan ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO5 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(3Z)-5-methyl-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one |
InChI |
InChI=1S/C16H11NO5/c1-10-7-12(16(18)21-10)9-14-5-6-15(22-14)11-3-2-4-13(8-11)17(19)20/h2-9H,1H3/b12-9- |
InChI Key |
LUKVSXZCBRWKID-XFXZXTDPSA-N |
Isomeric SMILES |
CC1=C/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=CC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040531.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B15040533.png)
![4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B15040534.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B15040548.png)
![(2,6-dichloro-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15040551.png)
![N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15040572.png)

![2-(2-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15040584.png)


![ethyl (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15040593.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040601.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15040607.png)
![ethyl 4-({(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B15040621.png)
